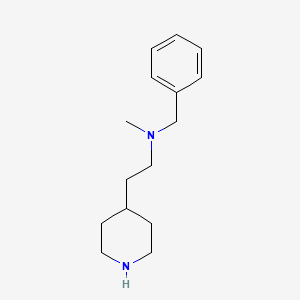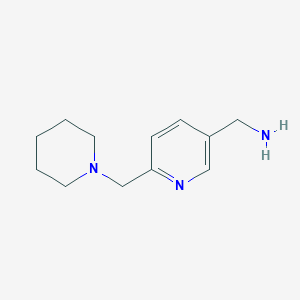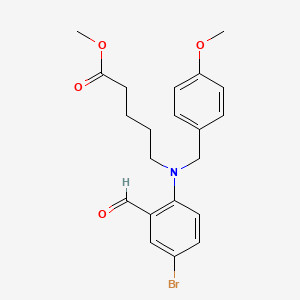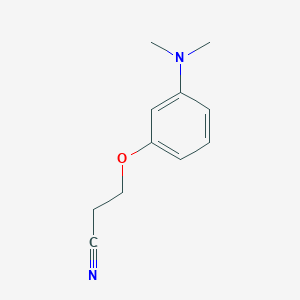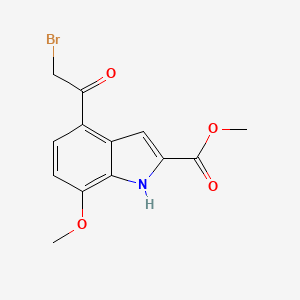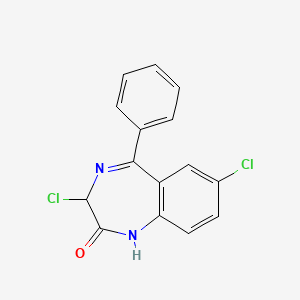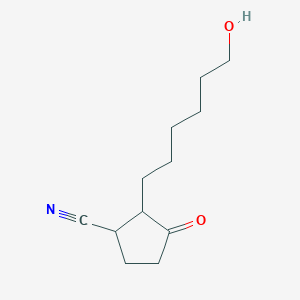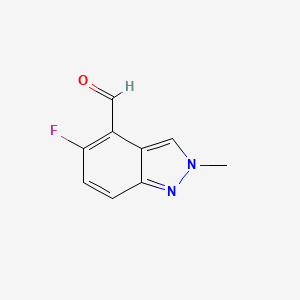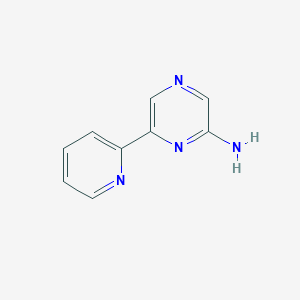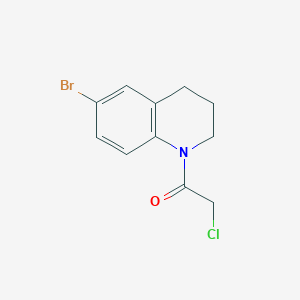![molecular formula C56H90S4Sn2 B8602464 [4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8602464.png)
[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Overview
Description
(4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): is an organotin compound with the chemical formula C56H90S4Sn2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the thiophene and benzo[1,2-b:4,5-b’]dithiophene units.
Stille Coupling Reaction: The key step involves a Stille coupling reaction, where the thiophene units are coupled with the benzo[1,2-b:4,5-b’]dithiophene core using a palladium catalyst.
Trimethylstannane Addition: Finally, trimethylstannane groups are introduced to the compound through a reaction with trimethyltin chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as halides or organometallic reagents are used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Compounds with various functional groups replacing the trimethylstannane groups.
Scientific Research Applications
Chemistry:
Organic Photovoltaics: The compound is used as a building block in the synthesis of conjugated polymers for organic photovoltaic devices.
Photocatalysis: It has been explored for its potential in photocatalytic hydrogen evolution.
Biology and Medicine:
Bioimaging: The compound’s optoelectronic properties make it a candidate for bioimaging applications.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its conjugated structure, which allows for efficient charge transport and light absorption . The thiophene and benzo[1,2-b:4,5-b’]dithiophene units facilitate electron delocalization, enhancing the compound’s optoelectronic properties . The trimethylstannane groups provide stability and solubility, making the compound suitable for various applications .
Comparison with Similar Compounds
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has similar structural features but with different alkyl side chains.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version used in organic photovoltaics.
Uniqueness: The unique combination of thiophene and benzo[1,2-b:4,5-b’]dithiophene units with trimethylstannane groups provides a balance of optoelectronic properties and processability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C56H90S4Sn2 |
|---|---|
Molecular Weight |
1129.0 g/mol |
IUPAC Name |
[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-41-29-31-45(53-41)47-43-33-35-52-50(43)48(44-34-36-51-49(44)47)46-32-30-42(54-46)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2;;;;;;;;/h29-34,39-40H,5-28,37-38H2,1-4H3;6*1H3;; |
InChI Key |
FEZGHGWWCCRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCCCC)CCCCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
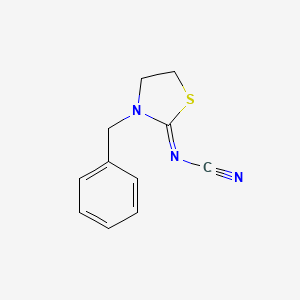
![4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8602391.png)
![6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one](/img/structure/B8602397.png)
![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
